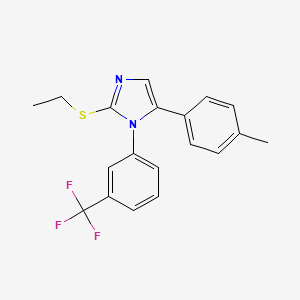

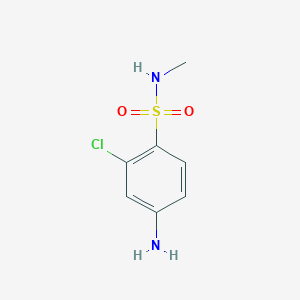

![molecular formula C10H8N6OS B2696300 N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207017-71-7](/img/structure/B2696300.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BTD is a heterocyclic compound that belongs to the class of benzothiadiazoles and triazoles. It has a molecular formula of C11H8N6OS and a molecular weight of 280.28 g/mol. BTD has been synthesized by various methods, including the reaction of 2-aminobenzothiazole with hydrazine hydrate and formic acid, followed by the reaction with methyl isocyanate. BTD has shown promising results in various scientific research studies due to its unique chemical structure and properties.

Applications De Recherche Scientifique

Photovoltaic Devices: Dye-Sensitized Solar Cells (DSSCs) and Organic Light Emitting Diodes (OLEDs)

Donor-acceptor-donor (D-A-A) structures incorporating 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as an anchor acceptor have been extensively studied for photovoltaic applications. These structures are typically synthesized by cyanating 4 (7)-bromo-2,1,3-benzothiadiazoles . In the case of our compound, the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents yields (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile . The best yield is achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis(triphenylphosphine)palladium(0) . These compounds are promising for use in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).

Electrocatalytic Hydrogen Production

Cyano derivatives of 2,1,3-benzothiadiazoles serve as precursors for electrocatalytic hydrogen production. Over 50 representatives of 4 (7)-substituted benzothiadiazoles have been described, demonstrating interest in this field .

Donor−Acceptor Oligomeric Semiconductors

These compounds are relevant in applications involving donor−acceptor oligomeric semiconductors .

Turn-On Fluorescence Sensors

In push−pull fluorophores, compounds with a donor-acceptor-donor (D-A-A) configuration, including 2,1,3-benzothiadiazoles , have been explored for turn-on fluorescence .

Deep-Red/Near-Infrared Organic Light Emitting Diodes (OLEDs)

The synthesized compound may serve as an emitter for high-performance deep-red/near-infrared OLEDs .

Visible-Light Organophotocatalysts

While not directly mentioned for this specific compound, electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole motif have been researched for potential visible-light organophotocatalysis .

Propriétés

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6OS/c1-16-5-8(12-15-16)10(17)11-6-3-2-4-7-9(6)14-18-13-7/h2-5H,1H3,(H,11,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSPNLCROSJUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

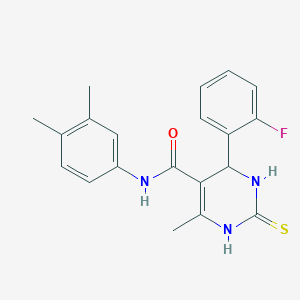

![6-Chloro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylpyridine-3-sulfonamide](/img/structure/B2696221.png)

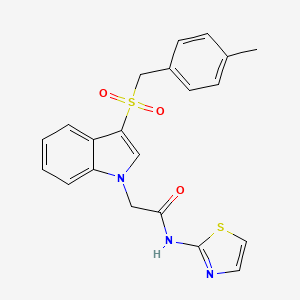

![N-(2-methoxyethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2696222.png)

carboxamide](/img/structure/B2696225.png)

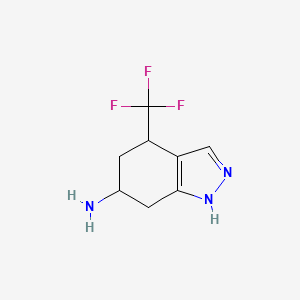

![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2696229.png)

![N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2696235.png)

![3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2696237.png)